Product packaging for 5-(Chloromethyl)-2-phenylpyrimidine(Cat. No.:CAS No. 886531-63-1)

5-(Chloromethyl)-2-phenylpyrimidine

Cat. No.: B1614071
CAS No.: 886531-63-1
M. Wt: 204.65 g/mol
InChI Key: VJINEZQXTOUKNJ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-phenylpyrimidine (: 886531-63-1) is a high-value pyrimidine derivative supplied with a typical purity of 97% . This compound features a phenyl-substituted pyrimidine ring system and a reactive chloromethyl group, making it a versatile and essential building block in synthetic organic chemistry . Its molecular formula is C11H9ClN2, and it has a molecular weight of 204.66 g/mol . The chloromethyl group acts as an excellent electrophilic handle, allowing researchers to easily functionalize the molecule through nucleophilic substitution reactions . This enables the creation of diverse compound libraries for structure-activity relationship (SAR) studies or the synthesis of more complex molecular architectures. As such, it serves as a key synthetic intermediate in medicinal chemistry campaigns for developing new therapeutic agents . Researchers must handle this material with care. It is classified with the GHS Signal Word "Danger" and carries hazard statements H314 and H335, indicating it causes severe skin burns and eye damage and may cause respiratory irritation . Appropriate personal protective equipment and engineering controls are essential. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B1614071 5-(Chloromethyl)-2-phenylpyrimidine CAS No. 886531-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJINEZQXTOUKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640430
Record name 5-(Chloromethyl)-2-phenylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID50640430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886531-63-1
Record name 5-(Chloromethyl)-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886531-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 5 Chloromethyl 2 Phenylpyrimidine

Nucleophilic Substitution Reactions at the 5-Chloromethyl Moiety

The most prominent feature of 5-(chloromethyl)-2-phenylpyrimidine's reactivity is the susceptibility of the chloromethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the 5-position of the pyrimidine (B1678525) ring.

Reactions with Nitrogen-Based Nucleophiles (e.g., amines, imidazole)

Nitrogen-centered nucleophiles, such as primary and secondary amines, as well as heterocyclic compounds like imidazole (B134444), readily react with this compound. nih.gov These reactions typically proceed via an SN2 mechanism to afford the corresponding 5-(aminomethyl)-2-phenylpyrimidine derivatives. For instance, reaction with imidazole leads to the formation of 5-(imidazol-1-ylmethyl)-2-phenylpyrimidine, a key step in the synthesis of certain antifungal agents. nih.gov The reaction conditions often involve a base to neutralize the hydrogen chloride formed during the reaction. nih.gov

In a study on the synthesis of novel antifungal agents, intermediates were synthesized through a substitution reaction of a chloromethyl derivative with imidazole. nih.gov This highlights the utility of this reaction in medicinal chemistry for creating libraries of compounds with potential biological activity. The general reactivity of halogenated pyrimidines with nitrogen nucleophiles is well-established, with the outcome often influenced by steric and electronic factors. nih.govnih.gov

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

NucleophileProductReference
Imidazole5-(Imidazol-1-ylmethyl)-2-phenylpyrimidine nih.gov
BenzylamineN-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine nih.gov
Ammonia4-Amino-5-chloro-2,6-difluoropyrimidine nih.gov

Reactions with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, including alkoxides and phenoxides, can also displace the chloride in this compound to form the corresponding ethers. For example, reaction with sodium methoxide (B1231860) would yield 5-(methoxymethyl)-2-phenylpyrimidine. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. rsc.org The reactivity of chloromethyl groups towards oxygen nucleophiles is a fundamental transformation in organic synthesis. ekb.eg

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with this compound to furnish the corresponding thioethers. libretexts.org For instance, the reaction with thiophenol in the presence of a base would produce 5-(phenylthiomethyl)-2-phenylpyrimidine. The high nucleophilicity of sulfur compounds ensures that these reactions often proceed under mild conditions and with high yields. libretexts.orgmsu.edu In a related context, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide resulted in the formation of the corresponding substitution product. rsc.org

Electrophilic and Radical Transformations on the Pyrimidine and Phenyl Rings

While nucleophilic substitution at the chloromethyl group is the most common reaction, the pyrimidine and phenyl rings can also undergo transformations. Electrophilic aromatic substitution on the phenyl ring is possible, though the conditions must be carefully chosen to avoid reaction at the more electron-rich pyrimidine ring or the chloromethyl group. The pyrimidine ring itself is generally electron-deficient and thus less susceptible to electrophilic attack.

Radical reactions involving pyrimidine and phenyl rings are less common but can be induced under specific conditions. Radical philicity plays a crucial role in determining the selectivity of such transformations. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Pyrimidine Core

The pyrimidine core can participate in cycloaddition reactions, although this is more commonly observed with simpler pyrimidine systems. mdpi.comnih.gov Inverse electron-demand Diels-Alder reactions are a known transformation for electron-poor heterocyclic systems like pyrimidines. acsgcipr.org These reactions typically involve the pyrimidine acting as a diene and reacting with an electron-rich dienophile. Subsequent rearrangement or elimination can lead to the formation of other heterocyclic or aromatic systems. acsgcipr.orgyoutube.com While specific examples involving this compound are not extensively documented, the general reactivity pattern of the pyrimidine ring suggests this possibility. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Phenylpyrimidine Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of aromatic and heteroaromatic compounds. nih.gov In the context of 2-phenylpyrimidine (B3000279) derivatives, these reactions can be used to introduce a wide variety of substituents onto the phenyl ring. For example, Suzuki-Miyaura cross-coupling reactions of a halogenated 2-phenylpyrimidine with various boronic acids can generate a library of analogs with different aryl or heteroaryl groups. researchgate.netrsc.org While the starting material for such reactions would typically be a halogenated version of 2-phenylpyrimidine, subsequent functionalization could lead to the introduction of the chloromethyl group. This approach allows for the late-stage diversification of the phenylpyrimidine scaffold. nih.govrsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Phenylpyrimidine Diversification

Coupling ReactionReactantsCatalyst/ConditionsProduct TypeReference
Suzuki-MiyauraHalogenated 2-phenylpyrimidine, Arylboronic acidPd catalyst, Base2-(Aryl)phenylpyrimidine nih.govresearchgate.net
Stille2-Methylthio-dihydropyrimidine, OrganostannanePd catalyst, Cu mediator2-Aryl-dihydropyrimidine rsc.org

Advanced Characterization of this compound and its Analogs

The precise structural and compositional analysis of heterocyclic compounds is fundamental to understanding their chemical behavior and potential applications. For this compound and its related congeners, a suite of advanced analytical techniques provides deep insights into their molecular architecture, from atomic connectivity to three-dimensional arrangement in the solid state. These methods are indispensable for confirming identity, purity, and the subtle electronic and structural features conferred by various substituents.

Conclusion

Summary of the Importance of 5-(Chloromethyl)-2-phenylpyrimidine

This compound represents a synthetically versatile and valuable chemical intermediate. Its importance stems from the combination of the biologically relevant phenylpyrimidine scaffold with a reactive chloromethyl handle. This unique combination allows for its use as a building block in the creation of a wide range of more complex molecules with potential applications in both medicinal chemistry and agrochemical research. While direct research on this specific compound appears limited, its potential utility is strongly suggested by the extensive and diverse applications of related pyrimidine (B1678525) derivatives.

Future Perspectives in the Application of this compound

The future applications of this compound will likely be driven by the continued search for novel and improved drugs and agrochemicals. As high-throughput screening and combinatorial chemistry techniques continue to evolve, the demand for versatile building blocks like this one will grow. Its use in the synthesis of targeted libraries of compounds for screening against new biological targets in areas such as oncology, virology, and pest control holds significant promise. Further research into the synthesis and reactivity of this specific compound would be beneficial to fully unlock its potential as a key tool for chemical innovation.

Biological Activity and Structure Activity Relationship Sar Studies of 5 Chloromethyl 2 Phenylpyrimidine Derivatives

Antimalarial Activity against Plasmodium falciparum Kinases

While direct studies on the antimalarial activity of 5-(chloromethyl)-2-phenylpyrimidine derivatives against Plasmodium falciparum kinases are not extensively documented in the reviewed literature, the broader class of pyrimidine (B1678525) derivatives has shown significant promise as antimalarial agents. Protein kinases are essential for the life cycle of the Plasmodium parasite, making them attractive drug targets.

Research into related pyrimidine-based compounds has demonstrated their potential. For instance, a series of mono- and di-substituted isocryptolepine analogues, which feature a quinoline (B57606) system that can be considered a bioisostere of the pyrimidine ring, have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and -resistant (W2mef) strains of P. falciparum. nih.gov Di-halogenated compounds in this series were found to be the most potent, with 8-bromo-2-chloroisocryptolepine showing a high selectivity index. nih.gov

Furthermore, the synthesis of novel 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives has yielded compounds with notable antimalarial activity in the sub-micromolar to micromolar range. mdpi.com While structurally distinct from this compound, these findings underscore the potential of aromatic systems with appropriate functionalization to inhibit parasite growth. The exploration of 2,2,2-trifluoroethoxychalcones and 2-fluoroethoxychalcones has also revealed compounds with inhibitory effects on P. falciparum growth. nih.gov

These studies on related heterocyclic systems suggest that derivatives of this compound could warrant investigation as potential inhibitors of P. falciparum kinases. The reactive chloromethyl group could serve as a handle for introducing a variety of side chains to probe the ATP-binding sites of these essential parasitic enzymes.

Herbicidal and Herbicide Safener Activities

The 2-phenylpyrimidine (B3000279) core is a well-established scaffold in the field of agrochemicals, particularly for its herbicidal and herbicide safener properties. thepharmajournal.comthepharmajournal.comnih.govnih.govacs.org

Herbicidal Activity: Phenylpyrimidine derivatives are known to exhibit herbicidal activity by inhibiting key enzymes in plant growth and development. thepharmajournal.comthepharmajournal.com Studies on highly functionalized pyrimidine derivatives have demonstrated noticeable pre-emergent herbicidal activities. thepharmajournal.com For instance, certain phenylpyrimidine-5-carboxylate derivatives have shown better herbicidal effects than their chloro and methoxy (B1213986) counterparts, although still less potent than the commercial herbicide pendimethalin. thepharmajournal.com The herbicidal activity of these compounds is often attributed to their ability to interfere with specific plant enzymes, leading to growth inhibition and eventual death of the weed. thepharmajournal.com

Herbicide Safener Activity: A significant area of research for 2-phenylpyrimidine derivatives is their role as herbicide safeners. Safeners are compounds applied in combination with a herbicide to protect the crop from herbicide injury without diminishing the herbicide's effect on the target weeds. A prominent example is fenclorim (4,6-dichloro-2-phenylpyrimidine), a commercial herbicide safener used with chloroacetanilide herbicides in rice. nih.govnih.gov

Research on fenclorim analogues has provided valuable insights. A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and evaluated for their herbicide safener activity. nih.govnih.gov Several of these compounds exhibited excellent safening activity, significantly improved compared to fenclorim, as measured by fresh weight, plant height, and root length of the protected plant. nih.govnih.gov The mechanism of action for these safeners is often linked to the enhancement of detoxifying enzymes in the crop plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. nih.gov

The following table summarizes the herbicidal safening effects of some 2-phenylpyrimidine derivatives against metolachlor (B1676510) injury in rice seedlings.

CompoundConcentrationProtective Effect on Plant HeightProtective Effect on Root LengthProtective Effect on Fresh WeightReference
Fenclorim 4.0 mg L⁻¹BaselineBaselineBaseline nih.govnih.gov
Compound 3 4.0 mg L⁻¹Significant ImprovementSignificant ImprovementSignificant Improvement nih.govnih.gov
Compound 5 4.0 mg L⁻¹Significant ImprovementSignificant ImprovementSignificant Improvement nih.govnih.gov
Compound 25 *4.0 mg L⁻¹Significant ImprovementSignificant ImprovementSignificant Improvement nih.govnih.gov
Note: Compounds 3, 5, and 25 are 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives.

These findings suggest that modifications at the 4 and 6 positions of the 2-phenylpyrimidine ring can significantly enhance safener activity. While specific data on this compound is limited, its structural similarity to fenclorim suggests it could be a valuable precursor for developing new herbicides and herbicide safeners.

Other Noteworthy Pharmacological Activities (e.g., Antiviral, Analgesic, Antihypertensive, Antidiabetic, PDE4 Inhibition)

The versatile 2-phenylpyrimidine scaffold has been investigated for a wide range of pharmacological activities.

Antiviral Activity: Pyrimidine derivatives are recognized for their antiviral properties. ijpcbs.com While specific studies on this compound are not detailed, related structures have been explored. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine and its derivatives has yielded compounds with strong inhibitory effects against herpes simplex virus type 1 (HSV-1). nih.gov

Analgesic Activity: Several pyrimidine derivatives have been reported to possess analgesic and anti-inflammatory activities. ijpcbs.comnih.govnih.gov A study on 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines demonstrated that certain derivatives exhibit good analgesic activity. ijpcbs.com Specifically, compounds with a fluoro substituent at the meta or para position of the aromatic nucleus showed promising results. ijpcbs.com

Antihypertensive Activity: The potential of pyrimidine derivatives as antihypertensive agents has also been explored. ijpcbs.comnih.gov Studies on 5-(substituted benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetriones have shown that these compounds can reduce blood pressure and relax phenylephrine-induced contractions in isolated rat aortic rings, suggesting a vasodilatory effect. nih.gov This effect is believed to be mediated through calcium channel antagonism. nih.gov

Antidiabetic Activity: Pyrimidine derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.gov Their mechanisms of action include the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govfrontiersin.org A comprehensive review highlighted the potential of various pyrimidine-based hybrids in targeting key pathways in diabetes pathogenesis. nih.gov

PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases like COPD. 2-Phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors. nih.govresearchgate.net Molecular modeling and 3D-QSAR studies have been conducted on 2-phenylpyrimidine analogues to understand their binding modes as selective PDE4B inhibitors. researchgate.netnih.govscilit.com The pyrimidine core is considered a key scaffold for achieving both potency and selectivity for the PDE4B subtype. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and phenyl rings.

At the 5-Position: The 5-position of the pyrimidine ring is a critical site for modification. The introduction of a chloromethyl group at this position provides a reactive handle for further chemical transformations, allowing for the synthesis of a diverse library of compounds. While direct SAR studies on the 5-chloromethyl group itself are not extensively detailed, the activity of related 5-substituted pyrimidines provides valuable insights. For example, in a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, substitutions at the 5-position were shown to significantly influence antitumor activity. researchgate.net Similarly, in the context of herbicidal activity, phenylpyrimidine-5-carboxylate derivatives showed different activity profiles compared to their chloro and methoxy analogues. thepharmajournal.com The hydroxylation of a related 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative was found to significantly enhance its cytotoxicity. mdpi.com

At the 2-Phenyl Position: The 2-phenyl group is a common feature in many biologically active pyrimidine derivatives. Substitutions on this phenyl ring can have a profound impact on activity. For instance, in a series of 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines with analgesic activity, the position of the fluoro substituent on the phenyl ring was crucial, with meta and para substitutions being favorable. ijpcbs.com In the context of Bruton's tyrosine kinase (BTK) inhibitors, a series of 2-phenyl pyrimidine derivatives were synthesized, and it was found that a 3-methyl phenylcarbamoyl substituent at the C-4 aniline (B41778) moiety of the pyrimidine core displayed strong activity. nih.gov

The following table summarizes the impact of substitutions on the bioactivity of some 2-phenylpyrimidine derivatives.

Compound SeriesBiological ActivityKey SAR FindingsReference
2-(4-Fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-aminesAnalgesicFluoro substitution at the meta and para positions of the phenyl ring enhanced activity. ijpcbs.com
2-Phenyl pyrimidine derivativesBTK InhibitionA 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core showed strong activity. nih.gov
Phenylpyrimidine-5-carboxylate derivativesHerbicidalThe carboxylate derivative was more active than its -chloro and -methoxy counterparts. thepharmajournal.com
5-HydroxymethylpyrimidinesCytotoxicityHydroxylation at the 5-position enhanced cytotoxicity. mdpi.com

Computational methods, including pharmacophore modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and molecular docking, have been instrumental in understanding the interaction of 2-phenylpyrimidine derivatives with their biological targets and in guiding the design of more potent and selective compounds. researchgate.netnih.govscilit.comfigshare.comresearchgate.net

PDE4 Inhibitors: For 2-phenylpyrimidine analogues as selective PDE4B inhibitors, pharmacophore modeling and 3D-QSAR studies have been performed. researchgate.netnih.govscilit.com A five-point pharmacophore model was developed, which yielded a statistically significant 3D-QSAR model with a high correlation coefficient. nih.gov These models provide insights into the key structural features required for potent PDE4B inhibition. Molecular dynamics simulations have further confirmed the stability of the ligand-protein complexes and the presumed active conformations. nih.gov

Kinase Inhibitors: Computational studies have also been applied to phenylpyrimidine derivatives as kinase inhibitors. For instance, high-throughput virtual screening and 3D-QSAR modeling have been used to identify selective JAK3 antagonists among phenylpyrimidine derivatives. figshare.comresearchgate.net These studies revealed the importance of a hydrogen bond donor, a hydrophobic group, and aromatic ring features for potent inhibition. figshare.comresearchgate.net Covalent docking studies have shown that these inhibitors can form a covalent bond with the Cys909 residue in the JAK3 active site. figshare.comresearchgate.net

These computational approaches have proven to be powerful tools for elucidating the binding modes of 2-phenylpyrimidine derivatives and for the rational design of new analogues with improved biological activity profiles.

Computational Chemistry and Theoretical Investigations of 5 Chloromethyl 2 Phenylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-(Chloromethyl)-2-phenylpyrimidine.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. libretexts.orgpressbooks.pub The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. ncsu.edu

For pyrimidine (B1678525) derivatives, the electronic distribution is key to their reactivity. The pyrimidine ring, being electron-deficient, influences the electronic properties of its substituents. In this compound, the phenyl group and the chloromethyl group significantly modulate the electronic landscape of the pyrimidine core.

While specific DFT calculations for this compound are not extensively published, studies on analogous compounds like 5-phenyl-2-(4-pyridyl)pyrimidine offer valuable insights. researchgate.net Calculations for this related molecule using DFT with the B3LYP/6-311G(d) basis set have been performed to determine its optimized geometry and frontier molecular orbitals. researchgate.net Such studies help in plotting HOMO-LUMO surfaces to understand the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. researchgate.net The HOMO is typically distributed over the phenyl and pyrimidine rings, indicating these are the primary sites for electrophilic attack, while the LUMO is also located across the aromatic system, marking potential sites for nucleophilic attack. ncsu.eduresearchgate.net

Table 1: Frontier Molecular Orbital Energies for an Analogous Phenylpyrimidine Derivative (Note: Data is for the related compound 5-phenyl-2-(4-pyridyl)pyrimidine)

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
Energy Gap (ΔE) Data not available

> Specific energy values for 5-phenyl-2-(4-pyridyl)pyrimidine require direct access to the cited computational study's output files. However, such studies typically report HOMO energies in the range of -6 to -7 eV and LUMO energies around -1 to -2 eV for similar aromatic heterocyclic systems.

Dipole Moment and Polarity Assessments

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density within a molecule. youtube.com It is a critical parameter influencing a molecule's solubility, its ability to engage in intermolecular interactions like hydrogen bonding, and its interaction with biological receptors. youtube.comnih.gov

Quantum chemical calculations can accurately predict the magnitude and direction of the dipole moment. nih.gov For instance, studies on related molecules like 5-chloro-2-methoxyphenyl boronic acid have utilized both experimental solvatochromic methods and computational calculations to determine ground-state and excited-state dipole moments. nih.gov Such analyses reveal that the dipole moment can change upon electronic excitation, which has implications for the molecule's photophysical properties. nih.gov A molecule with an asymmetrical arrangement of polar bonds will possess a net dipole moment, rendering it polar. youtube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the investigation of conformational changes and the interactions of this compound in complex environments, such as in solution or in contact with biological macromolecules and surfaces.

Interaction with Biological Macromolecules (e.g., proteins, DNA)

MD simulations are crucial for understanding how a small molecule like this compound interacts with biological targets such as proteins and DNA. These simulations can reveal the stability of the ligand-receptor complex, identify key interacting residues, and characterize the conformational dynamics of the system. nih.govrjeid.com

Interaction with Proteins: Studies on various pyrimidine derivatives show their potential to bind to protein active sites. For example, MD simulations of diaryl pyrimidine derivatives with the hACE2-S protein complex have been performed for up to 100 nanoseconds to confirm the stability of the docked poses and analyze the underlying interaction mechanisms. nih.gov Such simulations often involve calculating the root-mean-square deviation (RMSD) to assess the stability of the complex over time. rjeid.com

Interaction with DNA: Pyrimidine derivatives are also known to interact with DNA structures. MD simulations have been employed to explore the binding of novel cationic pyrimidine derivatives to G-quadruplex DNA. rjeid.com These studies analyze van der Waals and electrostatic interactions, as well as binding energies, to compare the affinity of different ligands. rjeid.com The results can indicate whether a compound is likely to act as a DNA-intercalating or groove-binding agent. rjeid.comnih.gov Furthermore, MD simulations can elucidate how DNA lesions involving pyrimidines affect the double helix's structure and flexibility. aip.org

Adsorption Studies (e.g., on metal surfaces for corrosion inhibition)

The ability of pyrimidine derivatives to adsorb onto metal surfaces is the basis for their application as corrosion inhibitors. researchgate.netnih.gov MD simulations can model this adsorption process, providing insights into the orientation of the inhibitor molecules on the surface and the nature of the protective film formed.

Pyrimidine compounds inhibit corrosion by adsorbing onto the metal surface, a process that can be described by adsorption isotherms like the Langmuir model. nih.govtandfonline.com The adsorption involves the sharing of electrons between the heteroatoms (N), the π-electrons of the aromatic rings, and the vacant d-orbitals of the metal. researchgate.net This creates a protective barrier that isolates the metal from the corrosive medium. researchgate.net Studies on various pyrimidine derivatives have shown they act as effective mixed-type inhibitors for mild steel and copper in acidic environments. nih.govtandfonline.com Quantum chemical calculations often accompany these studies to correlate the electronic properties of the inhibitors (like HOMO and LUMO energies) with their inhibition efficiency. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes at the molecular level.

For this compound and its analogs, docking studies can identify potential biological targets and elucidate the structural basis for their activity. The process involves placing the ligand into the binding site of a target protein and calculating a score that estimates the binding affinity. nih.gov

Numerous studies have demonstrated the utility of docking for pyrimidine derivatives:

Anticancer Targets: Phenylpyrimidine-carboxamide derivatives have been docked into the ATP-binding site of protein kinases like c-Met and VEGFR2/KDR, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.govnih.gov

Antimalarial Targets: Substituted pyrimidines have been assessed as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) through induced-fit docking, which accounts for the flexibility of the protein's active site. nih.gov

Antiviral Targets: In the search for COVID-19 therapeutics, pyrimidine derivatives were docked into the active site of the SARS-CoV-2 main protease (Mpro) to evaluate their potential as viral replication inhibitors. nih.govnih.gov

These studies typically show that the pyrimidine core acts as a scaffold, while the substituents, such as the phenyl and chloromethyl groups, form specific interactions with amino acid residues in the binding pocket, determining the compound's potency and selectivity. nih.govnih.gov

Table 2: Representative Docking Scores for Pyrimidine Derivatives Against Various Targets (Note: These are examples from literature on related compounds, not this compound itself)

Compound Type Target Protein Docking Score (kcal/mol) Reference
Pyridopyrimidinone Derivative COX-2 (1CX2) -11.93 nih.gov
Diaryl Pyrimidine Derivative hACE2-S protein complex -8.95 nih.gov
Phenyl Hydrazine Derivative Dihydrofolate reductase -7.88 asianpubs.org

Ligand-Receptor Binding Interactions and Affinity Predictions

A thorough search has not yielded any studies that computationally model the binding of this compound to any specific biological receptor. Consequently, there are no published predictions of its binding affinity (such as Ki or IC50 values derived from computational methods) or detailed analyses of its binding mode, including the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, or pi-stacking) it might form within a receptor's active site. Such studies are fundamental to understanding the potential biological activity of a compound.

Data Table: Predicted Binding Affinities of this compound

Target ReceptorPredicted Binding Affinity (e.g., kcal/mol)Computational Method
No Data AvailableNo Data AvailableNo Data Available

This table is illustrative of the type of data that would be generated from ligand-receptor binding studies. Currently, no such data has been published for this compound.

Identification of Key Binding Hotspots

The identification of key binding hotspots, which are the specific amino acid residues that contribute most significantly to the binding energy of a ligand to its receptor, is contingent on having a modeled or experimentally determined protein-ligand complex. As no such complex involving this compound has been described in the literature, the key residues that would be critical for its binding to any potential target remain unidentified.

In Silico Pharmacokinetic and Pharmacodynamic (ADME/Tox) Predictions

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a standard component of early-stage drug discovery, used to forecast the real-world behavior of a compound. Despite the availability of numerous software platforms for these predictions, no studies have been published that report a predicted ADME/Tox profile for this compound. Such a profile would provide insights into its drug-likeness, potential metabolic pathways, and safety profile.

Data Table: In Silico ADME/Tox Profile of this compound

ADME/Tox ParameterPredicted Value
Absorption
Human Intestinal AbsorptionNo Data Available
Caco-2 PermeabilityNo Data Available
Distribution
Plasma Protein BindingNo Data Available
Blood-Brain Barrier PenetrationNo Data Available
Metabolism
CYP450 Isoform InhibitionNo Data Available
Excretion
Predicted ClearanceNo Data Available
Toxicity
hERG InhibitionNo Data Available
Ames MutagenicityNo Data Available
CarcinogenicityNo Data Available

This table represents typical parameters evaluated in an in silico ADME/Tox assessment. No published data is currently available for this compound.

Future Perspectives and Translational Research for 5 Chloromethyl 2 Phenylpyrimidine

Development of Next-Generation Therapeutic Candidates

The pyrimidine (B1678525) core is a common motif in numerous biologically active molecules and approved drugs. nih.gov The 5-(chloromethyl)-2-phenylpyrimidine scaffold serves as a crucial intermediate in the synthesis of novel therapeutic agents, with research focused on its potential in anticancer and antifungal therapies.

Derivatives of 2-phenylpyrimidine (B3000279) have been designed and synthesized as potential telomerase inhibitors, showing antiproliferative activity against various cancer cell lines. researchgate.net For instance, certain 2-phenylpyrimidine coumarin (B35378) derivatives have demonstrated notable anticancer activity by inhibiting tumor growth. researchgate.net The introduction of different substituents on the pyrimidine ring can significantly influence the biological activity of these compounds. For example, hydroxylation of a similar pyrimidine derivative was found to significantly enhance its cytotoxicity towards cancer cell lines. mdpi.com

Furthermore, the 5-(chloromethyl)pyrimidine (B28068) structure is investigated for its role in creating compounds that can induce apoptosis and cell cycle arrest in cancer cells. The discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent and selective Mnk2 inhibitors highlights the potential of the 2-phenylpyrimidine scaffold in developing novel anticancer therapies. nih.gov These inhibitors have been shown to reduce the expression of anti-apoptotic proteins and promote apoptosis in acute myeloid leukemia cells. nih.gov

In the realm of antifungal agents, researchers have designed and synthesized novel 2-phenylpyrimidine derivatives that target the CYP51 enzyme, a crucial component in the fungal cell membrane biosynthesis. nih.gov One such derivative, compound C6, exhibited potent antifungal activity against several clinically relevant fungal strains, surpassing the efficacy of the first-line drug fluconazole. nih.gov

The development of next-generation therapeutic candidates from this compound involves creating extensive libraries of derivatives and screening them for various biological activities. The goal is to identify compounds with high efficacy, selectivity, and favorable pharmacokinetic profiles for further preclinical and clinical development.

Table 1: Examples of Biologically Active 2-Phenylpyrimidine Derivatives

Derivative ClassTarget/MechanismPotential Therapeutic Application
2-Phenylpyrimidine coumarin derivativesTelomerase inhibitionAnticancer
5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivativesMnk2 inhibition, induction of apoptosisAnticancer (Acute Myeloid Leukemia)
Novel 2-phenylpyrimidine derivativesCYP51 inhibitionAntifungal

Advancements in Agrochemical Applications

Beyond pharmaceuticals, the this compound scaffold holds promise for the development of new agrochemicals. Pyrimidine derivatives are known to be utilized in the synthesis of neonicotinoid insecticides, which are widely used for pest control in agriculture. The reactive nature of the chloromethyl group allows for the introduction of various functional groups, potentially leading to the discovery of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Future research in this area will likely focus on synthesizing and screening libraries of this compound derivatives for their activity against a broad range of agricultural pests and pathogens. The aim is to develop next-generation agrochemicals that are more target-specific, biodegradable, and have lower toxicity to non-target organisms.

Exploration in Materials Science (e.g., as corrosion inhibitors)

Recent studies have highlighted the potential of pyrimidine derivatives as effective corrosion inhibitors for various metals and alloys. nih.govresearchgate.net Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective in preventing corrosion. nih.gov The this compound structure, with its nitrogen-containing pyrimidine ring and phenyl group, fits this profile.

Derivatives of pyrimidine have been shown to act as mixed-type inhibitors, meaning they can inhibit both the anodic and cathodic corrosion reactions. nih.govresearchgate.net The efficiency of these inhibitors is influenced by factors such as their molecular weight and the presence of specific functional groups. nih.gov For instance, novel pyrimidine-bichalcophene compounds have demonstrated excellent corrosion inhibition characteristics for copper in acidic solutions. nih.gov

Future exploration in materials science could involve the synthesis of new this compound derivatives and the evaluation of their performance as corrosion inhibitors for different metals under various environmental conditions. This could lead to the development of more robust and environmentally friendly corrosion protection technologies for industries such as infrastructure, transportation, and energy.

Utilization in Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The this compound scaffold can be a valuable starting point for the design and synthesis of chemical probes to investigate specific biological targets and pathways. The reactive chloromethyl group allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, enabling the visualization and identification of target proteins. researchgate.net

These probes can be used in a variety of applications, including:

Target Identification and Validation: Identifying the specific proteins that a bioactive compound interacts with. mdpi.com

Activity-Based Protein Profiling (ABPP): Studying the activity of enzymes in their native cellular environment. mdpi.com

Elucidating Drug Mechanisms of Action: Understanding how a drug exerts its therapeutic effect at the molecular level.

By developing chemical probes based on the this compound scaffold, researchers can gain deeper insights into complex biological processes and accelerate the discovery of new drug targets.

Unaddressed Research Questions and Emerging Opportunities

Despite the progress made, several research questions and opportunities related to this compound remain to be explored:

Comprehensive Biological Profiling: A systematic evaluation of the broader biological activity of this compound and its derivatives is needed. This could uncover novel therapeutic applications beyond the current focus on cancer and fungal infections.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are required to understand how modifications to the 2-phenylpyrimidine scaffold affect its biological activity, selectivity, and physicochemical properties.

Exploration of Novel Reaction Chemistries: Investigating new synthetic methodologies to functionalize the this compound core could lead to the creation of more diverse and complex molecular architectures with unique properties.

Biomaterials and Polymer Science: The potential of incorporating the this compound moiety into polymers and biomaterials to impart specific functionalities, such as antimicrobial or anti-inflammatory properties, is an emerging area of interest.

Green Synthesis Approaches: The development of more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is an important consideration for future industrial applications. rsc.org

Strategies for Optimization and Derivatization of the this compound Scaffold

The versatility of the this compound scaffold lies in the numerous possibilities for its chemical modification. Key strategies for optimization and derivatization include:

Nucleophilic Substitution: The chloromethyl group is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups containing oxygen, nitrogen, or sulfur nucleophiles. This is a primary method for generating diverse libraries of derivatives.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, can be employed to modify the phenyl ring or other positions on the pyrimidine core, enabling the synthesis of complex biaryl structures and substituted amines. nih.gov

Scaffold Hopping: This strategy involves replacing the 2-phenylpyrimidine core with other heterocyclic systems while retaining key pharmacophoric features. nih.gov This can lead to the discovery of novel scaffolds with improved properties.

Computational Modeling and Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to guide the design of new derivatives with enhanced potency and selectivity for specific biological targets.

By employing these strategies, researchers can systematically explore the chemical space around the this compound scaffold to develop new molecules with optimized properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-2-phenylpyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorination of hydroxyl-containing precursors using thionyl chloride (SOCl₂) in dichloromethane under controlled temperatures (e.g., 298 K) has been effective, yielding crystalline products after recrystallization . Key factors include:

  • Catalyst Selection : Use of palladium catalysts for Suzuki-Miyaura cross-coupling to attach phenyl groups.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) improve reaction homogeneity.
  • Temperature Control : Lower temperatures (ice baths) minimize side reactions during chlorination steps.
    • Data Table :
Reaction TypeKey ConditionsYield RangePurityReference
ChlorinationSOCl₂, CH₂Cl₂, 298 K85–90%>97%
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF70–80%>95%

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve splitting patterns caused by the chloromethyl group. The chemical shift for the CH₂Cl group typically appears at δ 4.5–5.0 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS is critical for confirming molecular ions (e.g., [M+H]⁺). For example, C₁₁H₁₀ClN₂⁺ has an exact mass of 205.053 Da .
  • IR Spectroscopy : Stretching vibrations for C-Cl bonds appear at 650–750 cm⁻¹, while aromatic C-H stretches are observed at 3000–3100 cm⁻¹ .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies in biological data (e.g., antihypertensive vs. anticancer activity) require:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, HepG2) to establish IC₅₀ consistency .
  • Structural Analog Comparison : Compare with analogs lacking the chloromethyl group (e.g., 2-methylpyrimidin-4-amine) to isolate the functional group’s contribution .
  • Target-Specific Assays : Use adenosine A1 receptor binding assays to confirm agonist activity, as reported in PubChem data .

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions compared to other halogenated pyrimidines?

  • Methodological Answer : The chloromethyl group (-CH₂Cl) enhances reactivity via two pathways:

  • Nucleophilic Substitution : The Cl atom is more labile than fluorine or bromine in similar positions, enabling faster SN2 reactions with amines or thiols .
  • Oxidative Functionalization : Under basic conditions, -CH₂Cl can oxidize to -CHO or -COOH, diversifying downstream products .
    • Data Contradiction Analysis : While chloro groups generally increase electrophilicity, steric hindrance from the phenyl ring may reduce reactivity in bulky catalysts (e.g., Pd(OAc)₂). This requires optimizing ligand systems (e.g., XPhos) .

Q. What computational methods are used to predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with adenosine receptors, leveraging the chloromethyl group’s electrostatic potential .
  • DFT Calculations : Density Functional Theory predicts charge distribution, showing the Cl atom’s electron-withdrawing effect stabilizes π-π stacking with aromatic residues .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time, validating docking results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.